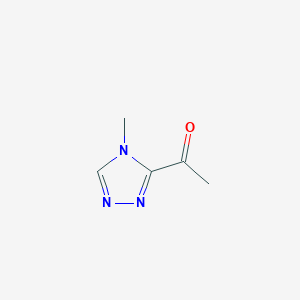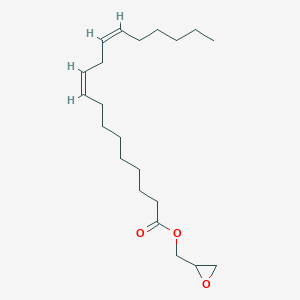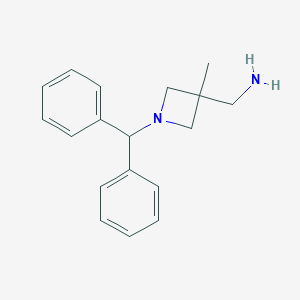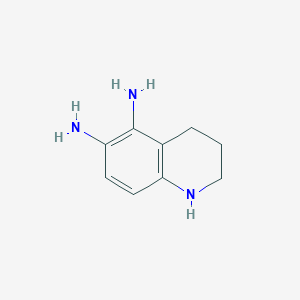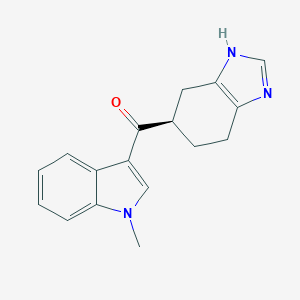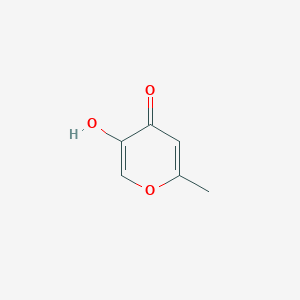
5-Hydroxy-2-méthyl-4H-pyran-4-one
Vue d'ensemble
Description
5-Hydroxy-2-methyl-4H-pyran-4-one, otherwise known as 5-HMF, is a naturally occurring compound found in plant-based food sources such as fruits and vegetables. It is a member of the furanoid class of compounds, which are characterized by their five-membered ring structure. 5-HMF has been studied for its potential as a therapeutic agent for numerous medical conditions, and it is also a useful reagent in organic synthesis.
Applications De Recherche Scientifique
Industrie pharmaceutique
L’acide kojique est un ingrédient bien connu dans l’industrie pharmaceutique en raison de ses propriétés biologiques. Il est utilisé comme inhibiteur de la tyrosinase, ce qui est crucial pour empêcher la formation de mélanine dans les traitements éclaircissants de la peau . Ses dérivés sont également explorés pour leur potentiel de création de nouveaux médicaments en raison de leurs propriétés bioactives.
Agrochimie
En agrochimie, les dérivés de l’acide kojique sont utilisés pour leurs propriétés antimicrobiennes. Ils servent de pesticides et de fongicides naturels, aidant à protéger les cultures contre diverses maladies fongiques et les ravageurs sans les effets secondaires nocifs des produits chimiques synthétiques .
Cosmétologie
L’acide kojique est largement utilisé en cosmétologie pour ses effets éclaircissants de la peau. Il se trouve dans les crèmes, les lotions et les sérums destinés à réduire l’hyperpigmentation, les taches de vieillesse et les cicatrices. Sa capacité à inhiber la production de mélanine en fait un choix populaire pour les formulations cosmétiques .
Ligand pour les composés complexes
En raison de ses propriétés chélatrices, l’acide kojique sert de ligand pour les composés complexes. Il peut former des complexes stables avec les métaux, qui sont utilisés dans diverses analyses chimiques et comme catalyseurs en synthèse organique .
Construction de molécules hétérocycliques biologiquement actives
L’acide kojique est un élément constitutif de la construction de molécules hétérocycliques biologiquement actives. Les chercheurs l’utilisent pour synthétiser des composés qui peuvent présenter une large gamme d’activités biologiques, notamment des propriétés antitumorales, antivirales et antibactériennes .
Thérapie de capture de neutrons par le bore (BNCT) pour le cancer
La fonctionnalisation avec de l’acide kojique a été utilisée pour créer des dérivés marqués au 10B du dodécaboranethiol pour la BNCT, un traitement du cancer par irradiation ciblée. Cette application met en évidence le potentiel des dérivés de l’acide kojique dans les thérapies médicales de pointe .
Thérapies cardiovasculaires
Le composé ML221, un dérivé de l’acide kojique, est un antagoniste très efficace du récepteur apeline APJ. Il pourrait être utilisé dans le traitement des maladies cardiovasculaires, ce qui met en évidence la polyvalence de l’acide kojique dans la recherche médicale .
Effets anti-inflammatoires et antituberculeux
Les dérivés de l’acide kojique, tels que les esters d’acide pivalique et les dérivés de la pipérazine, se sont avérés être des inhibiteurs efficaces de l’élastase des neutrophiles, adaptés au traitement des maladies pulmonaires inflammatoires. De plus, certains dérivés présentent des effets antituberculeux et anticancéreux, élargissant encore la portée de l’acide kojique dans les applications thérapeutiques .
Mécanisme D'action
Target of Action
5-Hydroxy-2-methyl-4H-pyran-4-one, also known as kojic acid, is widely used in the pharmaceutical industry, agrochemistry, and cosmetology . . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, kojic acid can prevent the formation of melanin .
Mode of Action
Kojic acid works by chelating copper ions in the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of phenolic compounds, which are precursors to melanin . This results in a decrease in melanin production, which can lighten skin color and treat hyperpigmentation disorders .
Biochemical Pathways
The primary biochemical pathway affected by kojic acid is the melanogenesis pathway. By inhibiting tyrosinase, kojic acid prevents the conversion of L-tyrosine to L-DOPA and then to dopaquinone, two critical steps in the melanogenesis pathway . This inhibition results in a decrease in melanin production.
Pharmacokinetics
It is known that kojic acid can be topically applied and absorbed through the skin . Its bioavailability may be influenced by factors such as the formulation of the product, the concentration of kojic acid, and the individual’s skin type .
Result of Action
The primary molecular effect of kojic acid’s action is the inhibition of tyrosinase activity, leading to a decrease in melanin production . This can result in a lightening of the skin color and the treatment of hyperpigmentation disorders. At the cellular level, kojic acid may also have antioxidant properties due to its ability to chelate metal ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of kojic acid. For example, kojic acid is known to be unstable in air and light, which can lead to a decrease in its effectiveness . Therefore, products containing kojic acid are often formulated with stabilizers or packaged in a way that minimizes exposure to air and light . The pH of the product can also affect the stability and efficacy of kojic acid .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
5-Hydroxy-2-methyl-4H-pyran-4-one has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Hydroxy-2-methyl-4H-pyran-4-one is complex and involves multiple steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.
Temporal Effects in Laboratory Settings
The effects of 5-Hydroxy-2-methyl-4H-pyran-4-one can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2-methyl-4H-pyran-4-one can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
5-Hydroxy-2-methyl-4H-pyran-4-one is involved in various metabolic pathways . It can interact with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
5-Hydroxy-2-methyl-4H-pyran-4-one can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
5-hydroxy-2-methylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXWFHDFTAZGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214652 | |
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644-46-2 | |
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allomaltol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)
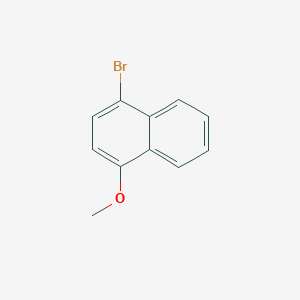

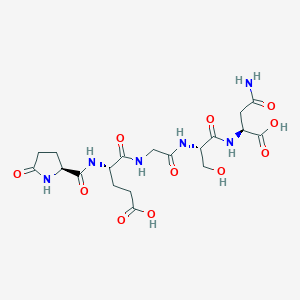
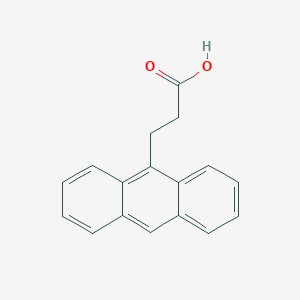
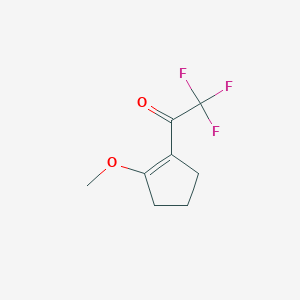


![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
